molecular formula C13H9Cl2N3O3 B12034272 N-(2,3-Dichlorophenyl)-2-(2-(furan-2-ylmethylene)hydrazinyl)-2-oxoacetamide CAS No. 477734-11-5

N-(2,3-Dichlorophenyl)-2-(2-(furan-2-ylmethylene)hydrazinyl)-2-oxoacetamide

Katalognummer: B12034272
CAS-Nummer: 477734-11-5
Molekulargewicht: 326.13 g/mol
InChI-Schlüssel: IILGPWKQBDQVJM-FRKPEAEDSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(2,3-Dichlorophenyl)-2-(2-(furan-2-ylmethylene)hydrazinyl)-2-oxoacetamide is a synthetic organic compound that belongs to the class of hydrazones

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,3-Dichlorophenyl)-2-(2-(furan-2-ylmethylene)hydrazinyl)-2-oxoacetamide typically involves the condensation of 2,3-dichloroaniline with furan-2-carbaldehyde in the presence of a suitable catalyst. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The resulting hydrazone is then reacted with an appropriate acylating agent to form the final product.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, would be necessary to maximize yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.

Analyse Chemischer Reaktionen

Types of Reactions

N-(2,3-Dichlorophenyl)-2-(2-(furan-2-ylmethylene)hydrazinyl)-2-oxoacetamide can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to form corresponding oxides or other derivatives.

    Reduction: Reduction reactions can lead to the formation of amines or other reduced products.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Reagents like halogens (Cl₂, Br₂) or alkylating agents (R-X) can be employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or hydroxylated derivatives, while reduction may produce amines or hydrazines.

Wissenschaftliche Forschungsanwendungen

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial, antifungal, or anticancer properties.

    Medicine: Explored as a potential therapeutic agent for various diseases.

    Industry: Utilized in the development of new materials or as a precursor for other industrial chemicals.

Wirkmechanismus

The mechanism of action of N-(2,3-Dichlorophenyl)-2-(2-(furan-2-ylmethylene)hydrazinyl)-2-oxoacetamide would depend on its specific biological or chemical activity. Generally, hydrazones can interact with various molecular targets, such as enzymes or receptors, leading to inhibition or activation of specific pathways. Detailed studies would be required to elucidate the exact molecular targets and pathways involved.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • N-(2,4-Dichlorophenyl)-2-(2-(furan-2-ylmethylene)hydrazinyl)-2-oxoacetamide
  • N-(2,3-Dichlorophenyl)-2-(2-(thiophen-2-ylmethylene)hydrazinyl)-2-oxoacetamide
  • N-(2,3-Dichlorophenyl)-2-(2-(pyridin-2-ylmethylene)hydrazinyl)-2-oxoacetamide

Uniqueness

N-(2,3-Dichlorophenyl)-2-(2-(furan-2-ylmethylene)hydrazinyl)-2-oxoacetamide is unique due to its specific substitution pattern and the presence of both dichlorophenyl and furan-2-ylmethylene groups. This unique structure may confer distinct biological activities and chemical reactivity compared to similar compounds.

Eigenschaften

CAS-Nummer

477734-11-5

Molekularformel

C13H9Cl2N3O3

Molekulargewicht

326.13 g/mol

IUPAC-Name

N-(2,3-dichlorophenyl)-N'-[(E)-furan-2-ylmethylideneamino]oxamide

InChI

InChI=1S/C13H9Cl2N3O3/c14-9-4-1-5-10(11(9)15)17-12(19)13(20)18-16-7-8-3-2-6-21-8/h1-7H,(H,17,19)(H,18,20)/b16-7+

InChI-Schlüssel

IILGPWKQBDQVJM-FRKPEAEDSA-N

Isomerische SMILES

C1=CC(=C(C(=C1)Cl)Cl)NC(=O)C(=O)N/N=C/C2=CC=CO2

Kanonische SMILES

C1=CC(=C(C(=C1)Cl)Cl)NC(=O)C(=O)NN=CC2=CC=CO2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.